molecular formula C13H15NO2S2 B6540040 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-12-7

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540040
CAS No.: 1060230-12-7
M. Wt: 281.4 g/mol
InChI Key: GQFAOPPYFJVYEC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial properties. The compound contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, and a benzene sulfonamide moiety, which is known for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the thiophene ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

2,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10-3-4-11(2)13(7-10)18(15,16)14-8-12-5-6-17-9-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFAOPPYFJVYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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